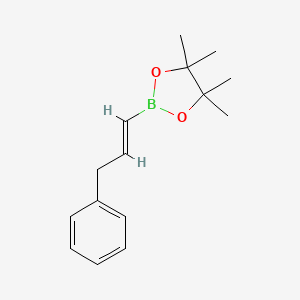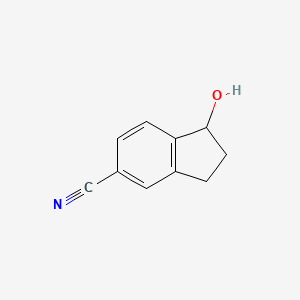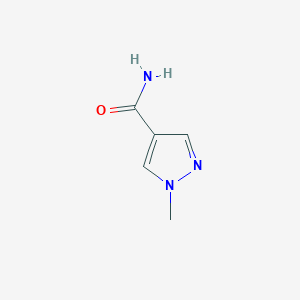
4-(4-Methylpiperidin-1-yl)-3-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-Methylpiperidin-1-yl)-3-nitroaniline” is a compound that contains a piperidine ring, which is a six-membered heterocyclic ring with one nitrogen atom . The compound also contains a methyl group attached to the piperidine ring and a nitroaniline group .
Synthesis Analysis
The synthesis of such compounds often involves reactions leading to the formation of various piperidine derivatives . A practical and facile synthesis of various N-methyl imines, versatile scaffolds, was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst .Molecular Structure Analysis
The molecular structure of “4-(4-Methylpiperidin-1-yl)-3-nitroaniline” is likely to be complex due to the presence of the piperidine ring, the methyl group, and the nitroaniline group .Chemical Reactions Analysis
Piperidine derivatives, including “4-(4-Methylpiperidin-1-yl)-3-nitroaniline”, can undergo a variety of intra- and intermolecular reactions . For example, 4,4′-trimethylenedipiperidine can catalyze the synthesis of N-methyl imines .Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Molecular Structures
Research on compounds structurally related to 4-(4-Methylpiperidin-1-yl)-3-nitroaniline has revealed insights into hydrogen bonding and molecular structures. For example, studies on methylated nitroanilines have shown how these molecules form hydrogen-bonded chains and sheets, contributing to our understanding of polarized structures and molecular interactions in crystalline states. These findings have implications for designing materials with specific physical properties, such as optical and electronic characteristics (Ferguson et al., 2001).
Synthesis and Biological Applications
Another area of application involves the synthesis of compounds containing the 4-methylpiperidine skeleton, which have been explored for their potential biological activities. A notable example includes the synthesis of benzimidazoles containing piperazine or morpholine skeletons, which were evaluated as glucosidase inhibitors with antioxidant activity. This research highlights the potential of these compounds in developing treatments for diseases associated with oxidative stress and enzymatic dysregulation (Özil et al., 2018).
Environmental and Analytical Chemistry
In the realm of environmental and analytical chemistry, the development of novel sensors for the detection of nitroaniline compounds in water demonstrates the importance of 4-(4-Methylpiperidin-1-yl)-3-nitroaniline and related molecules. A study outlined the creation of a molecularly imprinted fluorescent sensor for 4-nitroaniline detection, exhibiting high sensitivity and selectivity. Such sensors are crucial for monitoring pollutants in industrial wastewater and ensuring environmental safety (Xie et al., 2020).
Biodegradation and Environmental Remediation
Biodegradation research has identified specific bacterial strains capable of degrading nitroaniline compounds, including 4-nitroaniline, under aerobic conditions. This work is foundational for bioremediation strategies aiming to remove toxic aromatic amines from contaminated environments, offering a sustainable approach to pollution mitigation (Khalid et al., 2009).
Zukünftige Richtungen
Piperidine derivatives, including “4-(4-Methylpiperidin-1-yl)-3-nitroaniline”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on developing new synthesis methods and exploring the potential applications of these compounds in pharmaceuticals.
Eigenschaften
IUPAC Name |
4-(4-methylpiperidin-1-yl)-3-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-4-6-14(7-5-9)11-3-2-10(13)8-12(11)15(16)17/h2-3,8-9H,4-7,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJMBZUFGDTYHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperidin-1-yl)-3-nitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














